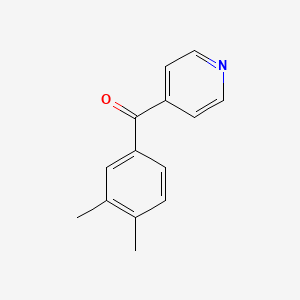

(3,4-Dimethylphenyl)(pyridin-4-yl)methanone

Descripción

(3,4-Dimethylphenyl)(pyridin-4-yl)methanone is a diarylketone compound characterized by a ketone group bridging a 3,4-dimethylphenyl ring and a pyridin-4-yl moiety. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive scaffolds, such as kinase inhibitors and antifungal agents .

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-4-13(9-11(10)2)14(16)12-5-7-15-8-6-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKRYFHKIGQHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: (3,4-Dimethylphenyl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (3,4-Dimethylphenyl)(pyridin-4-yl)methanone exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation, making it a candidate for further drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it can effectively inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent in therapeutic applications.

Enzyme Inhibition Studies

(3,4-Dimethylphenyl)(pyridin-4-yl)methanone has been investigated for its ability to inhibit enzymes critical in metabolic pathways. One notable study focused on its interaction with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression. Modifications to the compound's structure were found to enhance binding affinity and improve inhibition efficacy.

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to be used in the development of advanced materials with specific properties for industrial applications.

Study on Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone revealed that it binds covalently to active sites on target enzymes, leading to significant biochemical effects. This study demonstrated the compound's potential as a lead compound in developing new anticancer therapies.

Mecanismo De Acción

The mechanism of action of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic rings and ketone group. These interactions can modulate biological pathways, leading to the observed effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Variation on the Aryl Group

Modifications to the aryl group significantly influence physicochemical and biological properties:

- Key Insight : Electron-withdrawing groups (e.g., Br) increase polarity and melting points, while electron-donating groups (e.g., CH₃, OCH₃) enhance lipophilicity, affecting bioavailability .

Functional Group Additions

The introduction of functional groups (e.g., amino, hydroxyl) alters bioactivity:

- Key Insight: Non-planar derivatives like (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone show reduced kinase inhibition compared to planar tricyclic systems, emphasizing the role of molecular geometry in target binding .

Structural Analogues in Drug Design

- Tetrahydropyrimidine Derivatives (e.g., from ): Incorporate the pyridin-4-yl methanone moiety into flexible scaffolds, achieving yields up to 80%. These compounds are explored for antibacterial applications but lack detailed activity data .

- Indole-Based Analogues (e.g., from ): Derivatives like (1-benzyl-4-(3,4-dimethylphenyl)-6-fluoro-1H-indol-3-yl)(phenyl)methanone show moderate yields (72%) and melting points (134–135°C), highlighting versatility in synthesis .

Actividad Biológica

(3,4-Dimethylphenyl)(pyridin-4-yl)methanone, also known by its CAS number 868390-62-9, is a chemical compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structural features, including a dimethyl-substituted phenyl group and a pyridine moiety, suggest potential biological activities that merit detailed investigation.

- Molecular Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- Structure : The compound consists of a 3,4-dimethylphenyl group attached to a pyridin-4-ylmethanone structure.

Anticancer Activity

Recent studies have indicated that (3,4-Dimethylphenyl)(pyridin-4-yl)methanone exhibits notable anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study : In a study evaluating the compound's effect on A431 and HT29 cell lines, it was found to inhibit cell proliferation effectively. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain protein kinases, which are critical in regulating various cellular processes.

Research Findings : A recent synthesis of derivatives based on (3,4-Dimethylphenyl)(pyridin-4-yl)methanone revealed that modifications to the pyridine ring can enhance inhibitory activity against kinases such as CLK1 and DYRK1A. These findings suggest that the structural integrity of the compound is crucial for its biological efficacy .

Antimicrobial Activity

In addition to its anticancer properties, (3,4-Dimethylphenyl)(pyridin-4-yl)methanone has been investigated for antimicrobial activity. Preliminary results indicate that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Experimental Results : Testing against common bacterial strains showed promising results, with the compound exhibiting significant inhibition zones compared to control groups.

The biological activity of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

- Kinase Inhibition : It selectively inhibits protein kinases, disrupting signaling pathways essential for cell survival and proliferation.

- Enzyme Interaction : The compound may bind to enzymes involved in bacterial metabolism, leading to growth inhibition.

Data Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (3,4-Dimethylphenyl)(pyridin-4-yl)methanone, and how do reaction conditions influence yield?

The synthesis of aryl-pyridinyl methanones typically involves Friedel-Crafts acylation or coupling reactions. For example, acyl halides can react with organomagnesium reagents (Grignard) to form ketones . Optimization of solvents (e.g., anhydrous THF) and catalysts (e.g., Lewis acids like AlCl₃) is critical to avoid side reactions such as over-alkylation. Reaction monitoring via TLC or GC-MS is advised to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing (3,4-Dimethylphenyl)(pyridin-4-yl)methanone?

- NMR : ¹H and ¹³C NMR confirm aromatic substitution patterns and ketone functionality. Pyridine protons typically resonate at δ 8.5–7.5 ppm, while dimethylphenyl groups appear as singlets near δ 2.3 ppm .

- IR : A strong C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How does the compound’s solubility and stability impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates biological assays, while stability studies under varying pH and temperature are essential for storage. Phase-change data (e.g., melting points) from thermogravimetric analysis (TGA) guide purification methods .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic degradation). Mitigation strategies include:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Prodrug Design : Mask the ketone with hydrolyzable groups (e.g., acetals) to improve bioavailability .

- Computational Modeling : Use molecular docking to predict binding affinities to target receptors (e.g., kinase inhibitors) and refine SAR .

Q. How can computational methods guide the optimization of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone for receptor selectivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactivity .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues (e.g., hydrogen bonds with pyridinyl N) .

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on activity using regression analysis .

Q. What experimental protocols validate the compound’s role as an enzyme inhibitor or receptor modulator?

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to identify binding modes .

- Flow Cytometry : Assess cellular uptake and sublocalization using fluorescent derivatives .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity assays across cell lines?

Normalize data using positive/negative controls (e.g., doxorubicin for apoptosis) and apply statistical tests (ANOVA with post-hoc corrections). Consider cell-specific factors like efflux pump expression (e.g., P-glycoprotein) .

Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.